molecular formula C19H21N5O2 B2914711 1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034248-16-1

1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2914711
CAS No.: 2034248-16-1
M. Wt: 351.41
InChI Key: CLGXQDVJHFNFKF-UHFFFAOYSA-N
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Description

1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The benzyl group and the oxolan-2-ylmethyl group are introduced through subsequent functionalization steps. The reaction conditions often require the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the oxolan-2-ylmethyl and pyrrol-1-yl groups, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Biological Activity

The compound 1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molecular weight of approximately 312.37 g/mol. The structure features a triazole ring, a benzyl group, and a pyrrole moiety, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound .

Case Study 1: Antiproliferative Effects
In a study evaluating various triazole derivatives against different cancer cell lines, compounds similar to This compound demonstrated significant antiproliferative activity. For instance:

CompoundCell LineIC50 (μM)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

These results indicate that modifications in the triazole structure can enhance activity against specific cancer types .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is essential for DNA synthesis. Compounds exhibiting TS inhibitory activity have shown promising results in inducing apoptosis in cancer cells.

Case Study 2: Thymidylate Synthase Inhibition
In a comparative analysis, certain derivatives demonstrated TS inhibition with IC50 values ranging from 1.95 to 4.24 μM, significantly lower than standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM). This suggests that the triazole derivatives could serve as effective alternatives or adjuncts to existing cancer therapies .

Antimicrobial Activity

Beyond anticancer properties, This compound also exhibits antimicrobial activity.

Case Study 3: Antimicrobial Efficacy
Research has shown that certain triazole derivatives possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro assays indicated that some compounds within this class inhibited bacterial growth effectively, suggesting their potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

  • Substituent Positioning : Ortho-substituted compounds generally exhibit enhanced activity compared to meta or para substitutions.
  • Number of Substituents : Increasing the number of substituents tends to reduce cytotoxicity.
  • Functional Groups : Incorporation of specific functional groups (e.g., sulfone) may lead to diminished activity compared to simpler structures .

Properties

IUPAC Name

1-benzyl-N-(oxolan-2-ylmethyl)-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-18(20-13-16-9-6-12-26-16)17-19(23-10-4-5-11-23)24(22-21-17)14-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGXQDVJHFNFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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